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Compound of Interest

Compound Name: 5-Hydroxy isatoic anhydride

Cat. No.: B174216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Hydroxyisatoic anhydride (5-HIA), a key heterocyclic compound with applications in organic
synthesis and medicinal chemistry. Due to the limited availability of directly published complete
spectra for 5-Hydroxyisatoic anhydride, this document presents a detailed analysis based on
the known spectroscopic data of the parent compound, Isatoic Anhydride, and established
principles of spectroscopy. The influence of the 5-hydroxy substituent on the spectral
characteristics is discussed in detail.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 5-
Hydroxyisatoic anhydride and its parent compound, Isatoic Anhydride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
Isatoic
) DMSO-de 11.8 brs - N-H
Anhydride
7.92 d 7.9 H-4
7.75 t 7.7 H-6
7.26 d 8.2 H-7
7.16 t 7.5 H-5
5-
Hydroxyisatoi
DMSO-ds ~11.7 brs - N-H
¢ Anhydride
(Predicted)
~10.0 S - OH
~7.4 d ~2.0 H-4
~7.0 dd ~85,2.0 H-6
~7.1 d ~8.5 H-7

Note: Predicted shifts for 5-Hydroxyisatoic anhydride are based on the additive effects of a
hydroxyl group on the aromatic ring of Isatoic Anhydride.

Table 2: 13C NMR Spectroscopic Data (Predicted)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Compound Solvent Assignment
pPpm

5-Hydroxyisatoic )
) ] DMSO-ds ~162 C=0 (anhydride)

Anhydride (Predicted)

~155 C-5

~148 C=0 (carbamate)

~135 C-3a

~120 C-7

~118 C-6

~115 C-7a

~110 C-4

Note: Predicted shifts are based on typical values for aromatic ethers and the parent Isatoic
Anhydride structure.

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Data
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Characteristic

Compound Functional Group . Intensity
Absorption (cm~?)
Isatoic Anhydride N-H Stretch 3200-3000 Medium
C=0 Stretch
(Anhydride, ~1770 Strong
Asymmetric)
C=0 Stretch
(Anhydride, ~1730 Strong
Symmetric)
C=0 Stretch
~1680 Strong
(Carbamate)
C-O-C Stretch 1300-1200 Strong
5-Hydroxyisatoic O-H Stretch
_ _ _ 3400-3200 Broad
Anhydride (Predicted) (Phenolic)
N-H Stretch 3200-3000 Medium
C=0 Stretch
(Anhydride, ~1770 Strong
Asymmetric)
C=0 Stretch
(Anhydride, ~1730 Strong
Symmetric)
C=0 Stretch
~1680 Strong
(Carbamate)
C-O-C Stretch 1300-1200 Strong
C-O Stretch
] ~1250 Strong
(Phenolic)
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
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Key Fragmentation

Compound lonization Mode [M]+e (m/z)
Peaks (m/z)
. . 119 ([M-CO2]++), 92,
Isatoic Anhydride El 163
65
5-Hydroxyisatoic 135 ([M-COz]+e), 108,
ydroxy £ 179 ( 2]+)
Anhydride 80

Experimental Protocols
NMR Spectroscopy

Objective: To determine the chemical structure and proton/carbon environment of 5-
Hydroxyisatoic anhydride.

Methodology:

o Sample Preparation: A 5-10 mg sample of 5-Hydroxyisatoic anhydride is dissolved in
approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The choice of solvent is
critical to ensure the solubility of the compound and to avoid interference from solvent
protons.

 Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of
400 MHz or higher for tH NMR and 100 MHz or higher for 3C NMR, is used.

o Data Acquisition:

o For 'H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral
width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation
delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to
single lines for each unique carbon atom. A larger number of scans is typically required
due to the lower natural abundance of 3C.
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o Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased,
and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-
de at 2.50 ppm for *H and 39.52 ppm for 13C).

FT-IR Spectroscopy

Objective: To identify the functional groups present in 5-Hydroxyisatoic anhydride.
Methodology:

o Sample Preparation: As a solid, the sample can be prepared using the KBr pellet method. A
small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide
(KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition: A background spectrum of the KBr pellet holder (or a pure KBr pellet) is first
recorded. The sample pellet is then placed in the sample holder, and the spectrum is
acquired over the mid-infrared range (typically 4000-400 cm~1).

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 5-Hydroxyisatoic
anhydride.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples.

« lonization: Electron Impact (El) ionization is a common method for this type of compound.
The sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.
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e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other suitable detector records the abundance of each
ion.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized organic compound like 5-Hydroxyisatoic anhydride.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-

Hydroxyisatoic anhydride.
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 To cite this document: BenchChem. [Spectroscopic Profile of 5-Hydroxyisatoic Anhydride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174216#spectroscopic-data-of-5-hydroxy-isatoic-
anhydride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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